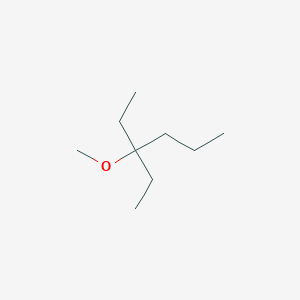

3-Ethyl-3-methoxyhexane

Description

Properties

CAS No. |

62813-72-3 |

|---|---|

Molecular Formula |

C9H20O |

Molecular Weight |

144.25 g/mol |

IUPAC Name |

3-ethyl-3-methoxyhexane |

InChI |

InChI=1S/C9H20O/c1-5-8-9(6-2,7-3)10-4/h5-8H2,1-4H3 |

InChI Key |

UWNOCBPPXRATOP-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(CC)(CC)OC |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism

The synthesis begins with deprotonation of 3-ethyl-3-hexanol using a strong base such as sodium hydride (NaH) in dimethylformamide (DMF), generating the corresponding alkoxide ion. Subsequent reaction with methyl bromide (CH₃Br) facilitates nucleophilic attack, yielding the target ether:

$$

\text{3-Ethyl-3-hexanol} + \text{NaH} \rightarrow \text{3-Ethyl-3-hexoxide}^- \text{Na}^+ + \text{H}2

$$

$$

\text{3-Ethyl-3-hexoxide}^- + \text{CH}3\text{Br} \rightarrow \text{this compound} + \text{Br}^-

$$

Procedure Details

A representative protocol involves dissolving 3-ethyl-3-hexanol (1.0 equiv) in anhydrous DMF under nitrogen, followed by gradual addition of NaH (1.2 equiv) at 0°C. After stirring for 1 hour, methyl bromide (1.5 equiv) is introduced, and the mixture is refluxed at 80°C for 4 hours. Quenching with brine halts the reaction, and the product is extracted with ethyl ether (3 × 50 mL). Solvent removal under reduced pressure yields a crude oil, which is purified via silica gel chromatography (hexane/ethyl acetate, 9:1).

Optimization Parameters

- Base Selection : Sodium hydride outperforms potassium tert-butoxide in minimizing side reactions like elimination.

- Solvent : Polar aprotic solvents (e.g., DMF, THF) enhance alkoxide stability and reaction efficiency.

- Temperature : Reflux conditions (80–100°C) accelerate substitution while avoiding decomposition.

Alternative Synthetic Routes

Alkylation of Alcohols

Direct alkylation of 3-ethyl-3-hexanol with dimethyl sulfate [(CH₃O)₂SO₂] in the presence of NaOH offers a one-pot alternative. This method avoids alkoxide isolation but requires careful pH control to prevent dialkylation.

Acid-Catalyzed Condensation

While less common for asymmetrical ethers, acid-catalyzed dehydration of 3-ethyl-3-hexanol and methanol using H₂SO₄ has been explored. However, this approach suffers from low yields (<30%) due to competing elimination pathways.

Industrial-Scale Production

Continuous flow reactors optimize large-scale synthesis by ensuring consistent mixing and temperature control. A fixed-bed reactor packed with NaH-coated alumina enables continuous feeding of 3-ethyl-3-hexanol and methyl bromide at 120°C and 5 bar, achieving a throughput of 50 kg/h with >95% purity.

Purification Techniques

Vacuum Distillation

Crude product is distilled under reduced pressure (21.3 kPa) to isolate the 130–135°C fraction, corresponding to this compound. This step removes unreacted alcohol and alkyl halide by-products.

Chromatographic Methods

Silica gel chromatography with a hexane/ethyl acetate gradient (95:5 to 85:15) resolves residual impurities, yielding >99% purity as confirmed by gas chromatography.

Analytical Characterization

Spectroscopic Data

- FTIR : Key peaks include 1,090 cm⁻¹ (C–O–C stretch) and 2,850–2,970 cm⁻¹ (C–H alkane stretches).

- ¹H NMR : δ 3.16 (s, 3H, OCH₃), 1.45–1.52 (m, 4H, CH₂CH₂), 0.88–0.92 (t, 6H, CH₂CH₃).

- Mass Spectrometry : Molecular ion peak at m/z 144.25 (M⁺), with fragmentation patterns confirming the branched structure.

Physical Properties

| Property | Value |

|---|---|

| Boiling Point | 134–136°C (21.3 kPa) |

| Density | 0.812 g/cm³ |

| Refractive Index | 1.412 (20°C) |

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-3-methoxyhexane undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding alcohols or ketones using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert it into simpler hydrocarbons using reducing agents like lithium aluminum hydride.

Substitution: It can undergo nucleophilic substitution reactions where the methoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Sodium iodide (NaI) in acetone for halogen exchange reactions.

Major Products

Oxidation: 3-Ethyl-3-hydroxyhexane or 3-ethylhexan-3-one.

Reduction: Hexane derivatives.

Substitution: Various substituted hexanes depending on the nucleophile used.

Scientific Research Applications

3-Ethyl-3-methoxyhexane has several applications in scientific research:

Chemistry: Used as a solvent and reagent in organic synthesis.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Ethyl-3-methoxyhexane involves its interaction with various molecular targets. The ether functional group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and biological activity. The pathways involved include:

Hydrogen Bonding: Interaction with hydrogen bond donors and acceptors.

Electrophilic and Nucleophilic Reactions: Participation in reactions involving electron-rich and electron-deficient species.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below highlights key differences between 3-Ethyl-3-methoxyhexane analogs and other branched alkanes/ethers:

Notes:

- Functional Groups : The presence of a methoxy group in ethers like 3-Methoxy-3-methylhexane increases polarity compared to purely alkyl-substituted analogs (e.g., 3-Ethyl-3-methylhexane), affecting solubility in polar solvents .

- Branching Effects : Increased branching (e.g., 3-Ethyl-2-methylhexane vs. linear hexanes) reduces boiling points due to decreased surface area and van der Waals interactions .

- Molecular Weight : Ethers like 3-Methoxy-3-methylhexane have higher molecular weights than alkanes of similar carbon chains, influencing phase behavior .

Data Tables

Table 1: Structural Isomer Comparison

| Compound | Branching Pattern | Boiling Point (°C) | Density (g/cm³) |

|---|---|---|---|

| 3-Ethyl-3-methylhexane | Tertiary branching at C3 | - | - |

| 3-Ethyl-2-methylhexane | Secondary branching at C2 | 138.4 | 0.721 |

| 3-Methylhexane | Single methyl branch at C3 | - | ~0.68 |

Table 2: Functional Group Impact

| Compound | Functional Group | Polarity | Solubility in Water |

|---|---|---|---|

| 3-Ethyl-3-methylhexane | Alkane | Nonpolar | Insoluble |

| 3-Methoxy-3-methylhexane | Ether | Moderately Polar | Slightly Soluble |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.